molecular formula C22H21N3O B5813710 N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine

N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine

Cat. No.: B5813710
M. Wt: 343.4 g/mol
InChI Key: GEVNBPJZXLXWIE-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine: is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with 4-ethoxybenzaldehyde under acidic conditions to form the benzimidazole coreThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the benzimidazole ring or the substituents, resulting in different reduced forms of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to inhibit specific enzymes and receptors makes it a valuable lead compound in drug discovery .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but common targets include kinases, proteases, and G-protein-coupled receptors .

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
  • N-(4-ethoxybenzyl)-2-phenyl-1H-benzimidazol-5-amine
  • N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-6-amine

Uniqueness: N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h3-14,16,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVNBPJZXLXWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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